molecular formula C26H21NO7 B2438161 (Z)-8-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951977-03-0

(Z)-8-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2438161
CAS No.: 951977-03-0
M. Wt: 459.454
InChI Key: GSCRJURJNLRKOT-VROXFSQNSA-N
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Description

The compound “(Z)-8-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, benzo[d][1,3]dioxole derivatives have been synthesized by the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent . Chalcones were prepared by the Claisen-Schmidt reaction between 1-(benzo[d][1,3]dioxol-5-yl)ethanone and substituted aromatic aldehydes .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the Claisen-Schmidt reaction and reactions with phenyl hydrazine . The reaction mixture was then cooled and quenched by slow careful addition of 2N HCl .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various techniques. For instance, the yield of the synthesis was reported to be 64%, and the IR (KBr) ν max /cm −1: 3434.1, 2892.1, 2775.0, 1250.4 .

Scientific Research Applications

Synthetic Methodologies

A novel synthesis approach involving tandem palladium-catalyzed oxidative aminocarbonylation-cyclization has been developed for creating 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives. This method exhibits significant stereoselectivity, with Z isomers being preferentially or exclusively formed, highlighting a new avenue for synthesizing complex oxazine derivatives with potential applications in material science and pharmaceuticals (Gabriele et al., 2006).

Molecular Engineering for Potential Anticancer Agents

Molecular engineering techniques have been employed to create a library of novel 2,3-dihydro-1H-benzo[2,3]benzofuro[4,5-e][1,3]oxazine derivatives. These compounds were synthesized via water-mediated one-pot Mannich type condensation and evaluated for their potential as anticancer agents. One derivative, in particular, showed promising activity against ovarian cancer cell lines, indicating the therapeutic potential of these benzofuro[1,3]oxazin-3(7H)-one derivatives (Botla et al., 2017).

Applications in Materials Science

The synthesis and characterization of novel benzoxazine monomers containing allyl groups have been reported, demonstrating their utility in creating high-performance thermosets. These materials exhibit excellent thermal and mechanical properties, suggesting their potential use in advanced composites and coatings (Agag & Takeichi, 2003). Additionally, the recovery of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes via thermal decomposition showcases an innovative approach to synthesizing nanomaterials with potential applications in catalysis and environmental remediation (Veranitisagul et al., 2011).

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of their anticancer activity. For instance, some compounds caused cell cycle arrest at the S phase and induced apoptosis in cancer cells .

Future Directions

The future directions for research on similar compounds could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules .

Properties

IUPAC Name

(2Z)-8-(1,3-benzodioxol-5-yl)-2-[(3,4-dimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO7/c1-29-20-6-3-15(9-22(20)30-2)10-24-25(28)17-5-8-19-18(26(17)34-24)12-27(13-31-19)16-4-7-21-23(11-16)33-14-32-21/h3-11H,12-14H2,1-2H3/b24-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCRJURJNLRKOT-VROXFSQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5=CC6=C(C=C5)OCO6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5=CC6=C(C=C5)OCO6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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